molecular formula C10H5Br2ClF3N3 B6416118 3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole CAS No. 1240568-47-1

3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole

Cat. No.: B6416118
CAS No.: 1240568-47-1
M. Wt: 419.42 g/mol
InChI Key: GUOKFLBNUKIVPB-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which contribute to

Biological Activity

3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole is a synthetic heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C10H6Br2ClF3N3C_{10}H_6Br_2ClF_3N_3

It features a triazole ring substituted with bromine at positions 3 and 5, and a 4-chloro-3-(trifluoromethyl)phenylmethyl group at position 1. Its unique structure contributes to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed using the agar disc-diffusion method.

CompoundMIC (µg/mL)Bacterial Strains Tested
This compound10E. coli, S. aureus
Control (Ciprofloxacin)0.5E. coli, S. aureus

The compound showed promising antibacterial activity comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A recent investigation focused on the antiproliferative effects of various triazole compounds on cancer cell lines. The results indicated that this compound effectively inhibited cell proliferation in a dose-dependent manner.

Case Study:
In vitro tests on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 5 to 20 µM. Flow cytometry analysis confirmed increased annexin V binding in treated cells compared to controls .

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives were evaluated through cytokine release assays in peripheral blood mononuclear cells (PBMCs). The compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6.

Treatment GroupTNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control200150
Compound5030

These findings suggest that the compound may have therapeutic potential in inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in microbial growth and cancer cell proliferation.

Properties

IUPAC Name

3,5-dibromo-1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2ClF3N3/c11-8-17-9(12)19(18-8)4-5-1-2-7(13)6(3-5)10(14,15)16/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOKFLBNUKIVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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